molecular formula C10H8BrClO B1454346 4-Bromo-6-chloro-2-methylindan-1-one CAS No. 869063-68-3

4-Bromo-6-chloro-2-methylindan-1-one

Cat. No.: B1454346
CAS No.: 869063-68-3
M. Wt: 259.52 g/mol
InChI Key: CVXGMAVISVVNPH-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methylindan-1-one: is a chemical compound with the molecular formula C10H8BrClO and a molecular weight of 259.53 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and a methyl group attached to an indanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-methylindan-1-one typically involves the bromination and chlorination of 2-methylindan-1-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chloro-2-methylindan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce dehalogenated indanones.

Scientific Research Applications

4-Bromo-6-chloro-2-methylindan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methylindan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-2-methylindan-1-one
  • 6-Chloro-2-methylindan-1-one
  • 4-Bromo-6-chloroindan-1-one

Comparison: 4-Bromo-6-chloro-2-methylindan-1-one is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the indanone core.

Properties

IUPAC Name

4-bromo-6-chloro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXGMAVISVVNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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